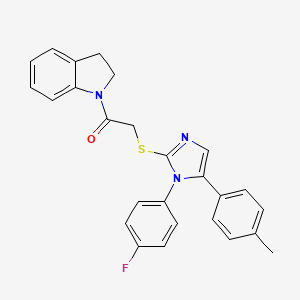
2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride is a chemical compound with the formula C12H17Cl3N2O2S and a molecular weight of 359.7 .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains two chlorine atoms and a benzenesulfonamide group .Scientific Research Applications
Synthesis and Structural Characterization
This compound and its derivatives are synthesized and characterized for their potential as drug candidates. For instance, research has shown interest in methylbenzenesulfonamide derivatives due to their active groups like pyridine, benzenesulfonyl, and bromine atoms, which could be used in targeting preparations to prevent human HIV-1 infection (Cheng De-ju, 2015). Additionally, the structural parameters of derivatives indicate specific forms, such as the imino form, and their intramolecular hydrogen bonding and relative orientation of methoxy groups are crucial for their crystalline cohesion (P. Beuchet et al., 1999).
Biological Activities
The biological activities explored include carbonic anhydrase inhibition, which is significant for drug development targeting various diseases like glaucoma, epilepsy, obesity, and cancer. Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have shown potent inhibitory activity against specific human carbonic anhydrase isoforms, indicating their potential for medicinal and pharmacological studies (Nabih Lolak et al., 2019).
Another study synthesizes and evaluates substituted benzenesulfonamides as potent membrane-bound phospholipase A2 inhibitors, indicating their potential in reducing the size of myocardial infarction (H. Oinuma et al., 1991).
Antimicrobial and Antihypertensive Properties
Some derivatives have demonstrated promising antimicrobial activities, highlighting their relevance in developing new treatments against microbial infections. For example, novel derivatives have shown significant activity against various microbial strains, indicating their potential for further exploration in antimicrobial therapy (N. Desai et al., 2016).
Additionally, derivatives such as piperidinebenzenesulfenamides have been explored for their antihypertensive properties, demonstrating marked antihypertensive effects in animal models, which could lead to new treatments for hypertension (S. Klioze et al., 1980).
Future Directions
Piperidine derivatives play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride, is an important task of modern organic chemistry .
properties
IUPAC Name |
2,4-dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O2S.ClH/c13-9-4-5-12(11(14)7-9)19(17,18)16-8-10-3-1-2-6-15-10;/h4-5,7,10,15-16H,1-3,6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWQEGXAHMNWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

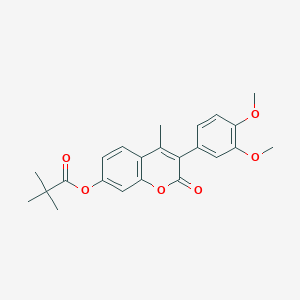
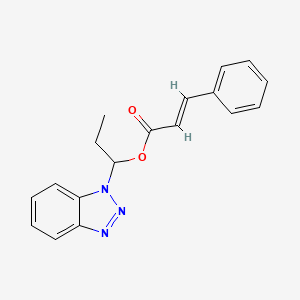
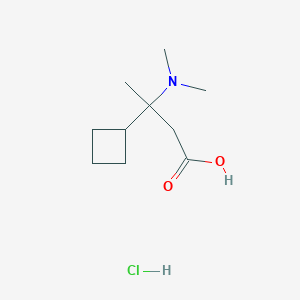
![1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2812340.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2812341.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2812342.png)

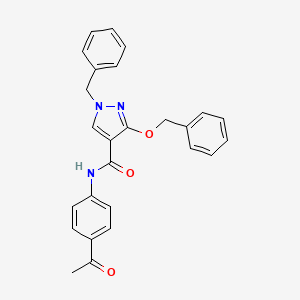
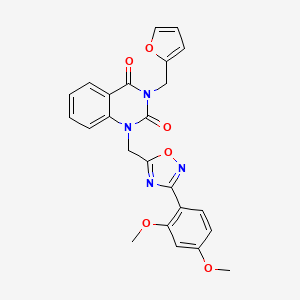
![N6-(2-chloroethyl)-2,3-dihydroimidazo[1,2-b]pyridazin-6-amine hydrochloride](/img/structure/B2812348.png)
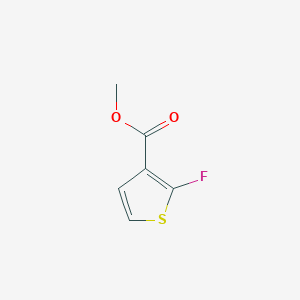
![2',3',4,5,5',6'-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4'-pyran]](/img/structure/B2812350.png)

